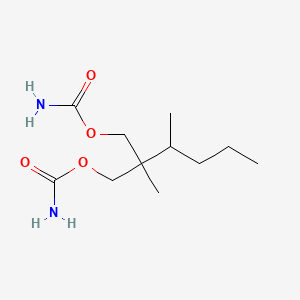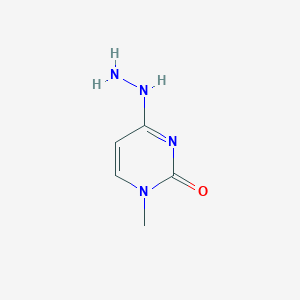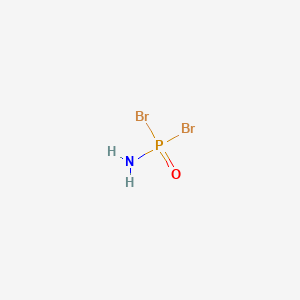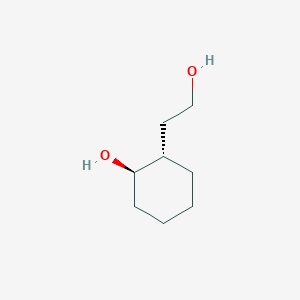
lithium;trimethyl(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;trimethyl(phenyl)silane is an organosilicon compound with the molecular formula C9H14SiLi It is a derivative of trimethyl(phenyl)silane, where a lithium atom is bonded to the silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethyl(phenyl)silane with an organolithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction can be represented as follows:
C6H5Si(CH3)3+n−BuLi→C6H5Si(CH3)3Li+n−BuH
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;trimethyl(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Silanols (C6H5Si(CH3)3OH) or siloxanes ((C6H5Si(CH3)3)2O).
Reduction: Various reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Lithium;trimethyl(phenyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of lithium;trimethyl(phenyl)silane involves the reactivity of the lithium-silicon bond. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in various chemical transformations, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenyl)silane: Lacks the lithium atom, making it less reactive.
Phenylsilane: Contains a silicon-hydrogen bond instead of a silicon-lithium bond.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a central silicon atom.
Uniqueness
Lithium;trimethyl(phenyl)silane is unique due to the presence of the lithium atom, which imparts high reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and materials science, offering advantages over similar compounds that lack the lithium atom.
Propriétés
Numéro CAS |
17881-54-8 |
|---|---|
Formule moléculaire |
C9H13LiSi |
Poids moléculaire |
156.3 g/mol |
Nom IUPAC |
lithium;trimethyl(phenyl)silane |
InChI |
InChI=1S/C9H13Si.Li/c1-10(2,3)9-7-5-4-6-8-9;/h5-8H,1-3H3;/q-1;+1 |
Clé InChI |
XFNZQRDQBBOCDL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)C1=CC=[C-]C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)


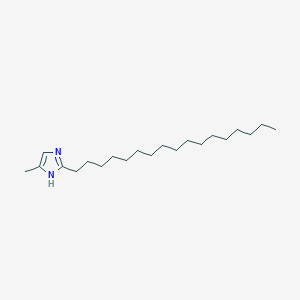
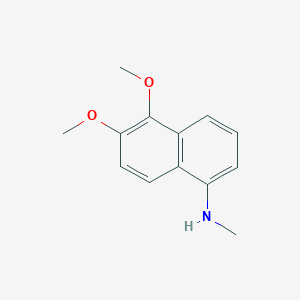
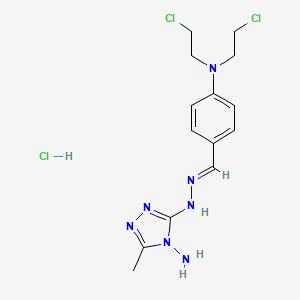
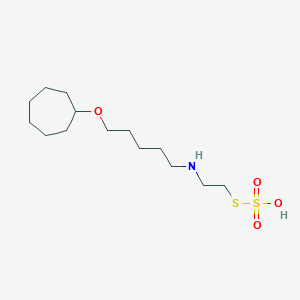
![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)
